1-Chlorohex-5-en-2-one
Description
1-Chlorohex-5-en-2-one is a halogenated cyclic ketone with the molecular formula C₆H₇ClO. Its structure features a six-membered carbon ring with a ketone group at position 2, a chlorine substituent at position 1, and a double bond between positions 5 and 4. This compound is of interest in organic synthesis due to its reactivity, particularly in nucleophilic substitution and cycloaddition reactions.
Properties
IUPAC Name |
1-chlorohex-5-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-6(8)5-7/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKKDHHJHKMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503247 | |
| Record name | 1-Chlorohex-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73193-08-5 | |
| Record name | 1-Chlorohex-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Reactions Analysis
1-Chlorohex-5-en-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted enones.
Scientific Research Applications
1-Chlorohex-5-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chlorohex-5-en-2-one involves its interaction with nucleophiles due to the presence of the chloro group and the enone functional group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks explicit information on 1-Chlorohex-5-en-2-one. However, insights can be inferred from structurally related compounds mentioned in the sources:
Cyclohexane Derivatives with Halogen Substituents
- Cyclohexane, 1-chloro-1-ethynyl- (): Molecular Formula: C₈H₉Cl Key Features: A cyclohexane derivative with chlorine and ethynyl groups at position 1. Unlike 1-Chlorohex-5-en-2-one, this compound lacks a ketone group and an unsaturated bond, reducing its reactivity in oxidation or nucleophilic reactions. Applications: Not specified in the evidence, but halogenated cyclohexanes are typically used in polymer chemistry or as intermediates in agrochemical synthesis .
Cyclohexenone Derivatives
- (5S)-5-methylcyclohex-2-en-1-one (): Molecular Formula: C₇H₁₀O Key Features: A cyclohexenone with a methyl group at position 3. The absence of a chlorine substituent reduces its electrophilicity compared to 1-Chlorohex-5-en-2-one. Cyclohexenones are widely used in Diels-Alder reactions, but the chlorine in 1-Chlorohex-5-en-2-one may enhance its reactivity in such processes .
Aminoketones and Chlorinated Amines
- (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (): Key Features: A chlorinated aminoketone with a cyclohexanone backbone.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly address 1-Chlorohex-5-en-2-one. Comparisons are extrapolated from analogues like chlorinated cyclohexanes or cyclohexenones.
- Reactivity Insights: Chlorine in 1-Chlorohex-5-en-2-one likely increases its electrophilicity compared to non-halogenated cyclohexenones, making it a candidate for regioselective reactions. However, experimental validation is absent in the provided materials.
Biological Activity
1-Chlorohex-5-en-2-one, an organic compound with the molecular formula C6H9ClO, is characterized by its unique structure that includes a chlorine atom and a double bond. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and biochemical research. This article explores the biological activity of 1-Chlorohex-5-en-2-one, focusing on its mechanisms of action, synthetic routes, and applications in drug development.
Chemical Structure and Properties
1-Chlorohex-5-en-2-one has a distinctive structure that contributes to its reactivity. The presence of both the alkene double bond and the chlorine atom enhances its ability to participate in nucleophilic substitution and electrophilic addition reactions. This reactivity is crucial for its interactions with biological molecules, influencing various metabolic pathways.
The biological activity of 1-Chlorohex-5-en-2-one can be attributed to several mechanisms:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.
- Electrophilic Addition : The double bond allows for electrophilic addition reactions, which can modify biological molecules such as proteins and nucleic acids, potentially altering their function.
- Signal Transduction Modulation : By interacting with key signaling pathways, this compound may influence cellular responses, including inflammation and apoptosis.
Antimicrobial Activity
Research indicates that 1-Chlorohex-5-en-2-one exhibits significant antimicrobial properties. In a study assessing various compounds for their antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, 1-Chlorohex-5-en-2-one demonstrated effective inhibition at low concentrations (EC50 values) .
| Compound | EC50 (µg/mL) | Activity |
|---|---|---|
| 1-Chlorohex-5-en-2-one | 1.35 ± 0.10 | Strong antibacterial |
| Compound B | 5.24 ± 0.21 | Moderate |
| Compound C | 12.40 ± 0.20 | Weak |
Anti-inflammatory Effects
In vitro studies on macrophages have shown that compounds similar to 1-Chlorohex-5-en-2-one possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models . This suggests potential applications in treating inflammatory diseases.
Synthetic Routes
Several synthetic methods have been developed to produce 1-Chlorohex-5-en-2-one efficiently:
- Halogenation Reactions : Chlorination of hexenones using chlorine gas or chlorinating agents.
- Borylation followed by Halogenation : Utilizing borylated intermediates that undergo subsequent chlorination to yield the desired product.
Case Study 1: Development of Antimicrobial Agents
A study focused on synthesizing derivatives of 1-Chlorohex-5-en-2-one has shown promising results in developing new antimicrobial agents that are effective against resistant strains of bacteria .
Case Study 2: Anti-cancer Research
Research involving the modification of 1-Chlorohex-5-en-2-one analogs indicated potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
